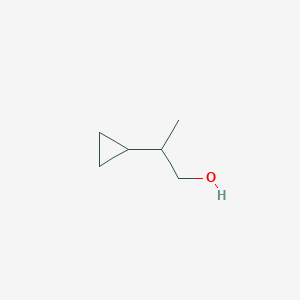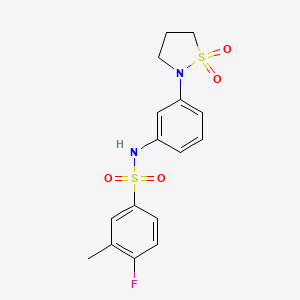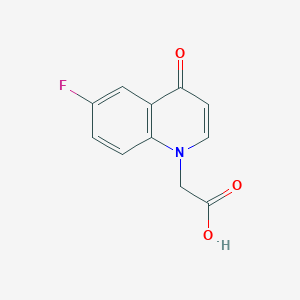![molecular formula C15H22N4O2 B2423263 1-(8(5H)-il-6,7-dihidropiridino[2,3-d]pirimidin-2-morfolino)-2-metilpropan-1-ona CAS No. 2196213-54-2](/img/structure/B2423263.png)
1-(8(5H)-il-6,7-dihidropiridino[2,3-d]pirimidin-2-morfolino)-2-metilpropan-1-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives
Aplicaciones Científicas De Investigación
2-methyl-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
It is known that morpholine-based heterocycles have been associated with enhanced pharmacological activities .
Mode of Action
It has been suggested that the presence of a morpholine ring on a heterocyclic system contributes to enhanced pharmacological activities .
Biochemical Pathways
It is known that many pyridopyrimidine derivatives have a variety of effects of chemical and biological significance .
Pharmacokinetics
It is known that the compound has shown promising activities against certain cell lines , suggesting that it may have favorable bioavailability.
Result of Action
The compound has shown promising in vitro activity against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines . The results revealed that the compound showed inhibitory activity to the tumor cell lines in a concentration-dependent manner .
Action Environment
It is known that the synthesis of such compounds can be influenced by various factors, including the presence of a base and the use of microwave irradiation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one typically involves the reaction of morpholine with a pyrido[2,3-d]pyrimidine precursor. One common method includes the use of microwave irradiation to facilitate the reaction, which is carried out in a solvent mixture of DMF and HOAc at elevated temperatures . The reaction mixture is then cooled, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis suggests that scalable methods involving continuous flow reactors could be developed to produce this compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form unsaturated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated forms.
Substitution: The morpholine ring can be substituted with other functional groups to modify its biological activity.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reactions often involve nucleophilic substitution using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as unsaturated pyrido[2,3-d]pyrimidines and substituted morpholine derivatives .
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-6-(1-hydroxyiminoethyl)-5,6-dihydro-5-arylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione
- 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one
- Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one
Uniqueness
2-methyl-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one is unique due to its specific structural features, such as the presence of a morpholine ring and a pyrido[2,3-d]pyrimidine core.
Propiedades
IUPAC Name |
2-methyl-1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-11(2)14(20)19-5-3-4-12-10-16-15(17-13(12)19)18-6-8-21-9-7-18/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXPTMXRNBQAEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=CN=C(N=C21)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2423183.png)
![1-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxamide](/img/structure/B2423184.png)

![1-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2423186.png)

![ethyl 2-oxo-7-propyl-6-(pyridine-4-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2423189.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)methanesulfonamide](/img/structure/B2423191.png)



![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2423199.png)
![ethyl 4-[4-({5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate](/img/structure/B2423202.png)
![N-(4-butylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2423203.png)
